molecular formula C15H14N2O4 B12988985 3-(Benzyloxy)-N-methyl-4-nitrobenzamide

3-(Benzyloxy)-N-methyl-4-nitrobenzamide

Cat. No.: B12988985
M. Wt: 286.28 g/mol
InChI Key: XYTKFIFYHKKECA-UHFFFAOYSA-N
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Description

Contextualization within the Chemistry of Benzamide (B126) Derivatives

Benzamides are a class of organic compounds characterized by a carboxamide group attached to a benzene (B151609) ring. This scaffold is a cornerstone in medicinal chemistry, with numerous benzamide derivatives having been developed as therapeutic agents. bioworld.comgoogle.com Substituted benzamides are known to exhibit a wide array of pharmacological activities, including acting as antagonists for dopamine (B1211576) receptors, which has led to their use in treating gastrointestinal and central nervous system disorders. google.comnih.gov Furthermore, the benzamide structure serves as a versatile template for the design of enzyme inhibitors and other biologically active molecules. researchgate.net The specific substitutions on the benzene ring and the amide nitrogen significantly influence the compound's chemical properties and biological activity.

Significance of the Benzyloxy and Nitro Functional Groups in Synthetic Organic Chemistry

The benzyloxy group (benzyl ether) is a common protecting group for alcohols and phenols in multi-step organic synthesis due to its relative stability under a range of reaction conditions. nih.gov It can be introduced and removed under specific conditions, allowing for selective transformations at other parts of a molecule. Beyond its role as a protecting group, the benzyloxy moiety can also influence the lipophilicity and steric profile of a compound, which can be crucial for its interaction with biological targets. Research has shown that benzyloxy-substituted molecules can exhibit neuroprotective effects. bioworld.comnih.govnih.gov

The nitro group (-NO2) is a powerful electron-withdrawing group that significantly impacts the electronic properties of the aromatic ring to which it is attached. researchgate.net This electronic influence can be harnessed in various synthetic transformations. In medicinal chemistry, the nitro group is often incorporated into drug candidates to enhance their biological activity. nih.govnih.gov For instance, nitroaromatic compounds have been investigated for their potential as anticancer agents, with some acting as prodrugs that are selectively activated in the hypoxic environment of tumors. researchgate.netnih.gov

Overview of Potential Research Trajectories for 3-(Benzyloxy)-N-methyl-4-nitrobenzamide and Analogous Structures

Given the functional components of this compound, several promising research avenues can be envisioned. The presence of the benzamide core, coupled with the benzyloxy and nitro groups, suggests potential applications in the following areas:

Neuroprotective Agents: The discovery of benzyloxy benzamide derivatives as potent neuroprotective agents against ischemic stroke provides a strong rationale for investigating the neuroprotective potential of this compound. bioworld.comnih.gov The compound could be explored as an inhibitor of protein-protein interactions implicated in neuronal damage, such as the interaction between PSD95 and nNOS. bioworld.comnih.gov

Central Nervous System (CNS) Disorders: Substituted benzamides have a history of use in treating CNS disorders. google.comnih.gov The specific substitution pattern of this compound could be evaluated for its ability to modulate neurotransmitter systems, potentially leading to new treatments for conditions like depression, anxiety, or schizophrenia. google.comnih.gov

Anticancer Agents: The nitroaromatic moiety suggests that this compound could be investigated as a potential anticancer agent. researchgate.netnih.govnih.gov Research into its cytotoxicity against various cancer cell lines and its mechanism of action, such as the potential for bioreductive activation, would be a logical line of inquiry.

Enzyme Inhibition: The benzamide scaffold is a known feature of many enzyme inhibitors. The specific structural features of this compound could be modeled and tested for inhibitory activity against various enzymes implicated in disease, such as kinases or proteases.

Data Tables

Chemical and Physical Properties of this compound and Related Compounds

PropertyThis compoundN-Methyl-4-nitrobenzamide3-Hydroxy-4-nitrobenzamide
Molecular Formula C15H14N2O4C8H8N2O3C7H6N2O4
Molecular Weight 286.28 g/mol 180.16 g/mol nih.gov182.13 g/mol
CAS Number 1263093-98-62585-23-1 nih.gov182932-64-5 sigmaaldrich.com
Appearance Likely a solidSolidSolid
Solubility Expected to be soluble in organic solvents--

Data for this compound is predicted based on its structure and data for related compounds, as specific experimental data is not widely available.

Detailed Research Findings

While specific, in-depth research articles focusing solely on this compound are scarce, the foundational knowledge of its constituent parts provides a solid basis for predicting its chemical behavior and potential utility.

A plausible synthetic route to this compound would likely involve a multi-step process. A potential starting material is 3-hydroxy-4-nitrobenzoic acid. The hydroxyl group could be protected by benzylation using a benzyl (B1604629) halide in the presence of a base to form 3-(benzyloxy)-4-nitrobenzoic acid. Subsequent amidation of the carboxylic acid with methylamine (B109427) would yield the final product. This amidation could be achieved by first converting the carboxylic acid to a more reactive species, such as an acyl chloride, followed by reaction with methylamine. A Chinese patent describes a similar multi-step synthesis for the related compound N-methyl-4-(methylamino)-3-nitrobenzamide, which supports the feasibility of such a synthetic strategy. google.com

The characterization of this compound would involve standard spectroscopic techniques. Proton and Carbon-13 Nuclear Magnetic Resonance (NMR) spectroscopy would be crucial for confirming the connectivity of the atoms and the presence of the benzyloxy, methyl, and aromatic protons and carbons. Infrared (IR) spectroscopy would show characteristic absorption bands for the amide and nitro functional groups. Mass spectrometry would be used to determine the molecular weight and fragmentation pattern of the molecule.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-methyl-4-nitro-3-phenylmethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2O4/c1-16-15(18)12-7-8-13(17(19)20)14(9-12)21-10-11-5-3-2-4-6-11/h2-9H,10H2,1H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYTKFIFYHKKECA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=CC(=C(C=C1)[N+](=O)[O-])OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Structural Characterization and Elucidation of 3 Benzyloxy N Methyl 4 Nitrobenzamide

Spectroscopic Analysis for Detailed Structural Confirmation

Spectroscopic methods provide a powerful, non-destructive means to probe the electronic and vibrational states of a molecule, offering a detailed picture of its atomic and functional group composition.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for mapping the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, signal multiplicities, and coupling constants, the precise electronic environment of each proton and carbon atom can be determined.

¹H NMR Spectroscopy: The proton NMR spectrum of 3-(Benzyloxy)-N-methyl-4-nitrobenzamide is anticipated to exhibit distinct signals corresponding to the various proton environments within the molecule. The aromatic protons of the nitro-substituted ring are expected to appear in the downfield region, typically between 7.5 and 8.5 ppm, due to the electron-withdrawing effects of the nitro and amide groups. The protons of the benzyloxy group's phenyl ring would likely resonate in the range of 7.2 to 7.5 ppm. The benzylic methylene (B1212753) protons (O-CH₂-Ph) are expected to produce a singlet at approximately 5.2 ppm. curlyarrows.comwikipedia.org The N-methyl protons are predicted to be observed as a doublet around 2.9-3.1 ppm, coupling with the adjacent N-H proton. The amide proton (N-H) would likely appear as a broad signal further downfield.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides complementary information on the carbon skeleton. The carbonyl carbon of the amide is expected to be the most downfield signal, typically in the range of 165-170 ppm. The aromatic carbons will appear between 110 and 160 ppm, with their specific shifts influenced by the attached substituents (benzyloxy, nitro, and amide groups). The benzylic carbon of the ether linkage is anticipated around 70-75 ppm. The N-methyl carbon is expected to resonate in the more upfield region, typically between 25 and 30 ppm. chemicalbook.comchemicalbook.comyoutube.com

Predicted ¹H and ¹³C NMR Data for this compound

Assignment Predicted ¹H NMR Chemical Shift (ppm) Predicted ¹³C NMR Chemical Shift (ppm)
C=O - ~166.0
Aromatic CH (nitrobenzamide ring) ~7.5 - 8.5 (m) ~115 - 155
Aromatic CH (benzyloxy ring) ~7.2 - 7.5 (m) ~127 - 136
C-O (benzyloxy) - ~150
C-NO₂ - ~148
O-CH₂ ~5.2 (s) ~72.0
N-CH₃ ~3.0 (d) ~26.0

Note: The data presented in this table are predicted values based on the analysis of structurally similar compounds and general principles of NMR spectroscopy. Actual experimental values may vary.

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies. For this compound, several key absorption bands are expected. A strong absorption band corresponding to the C=O stretching of the secondary amide is predicted to appear around 1640-1680 cm⁻¹. spectroscopyonline.comlibretexts.org The N-H stretching vibration of the secondary amide should be visible as a single sharp peak in the region of 3300-3500 cm⁻¹. spcmc.ac.inyoutube.com The nitro group (NO₂) is expected to show two strong, characteristic stretching vibrations: an asymmetric stretch around 1520-1560 cm⁻¹ and a symmetric stretch around 1340-1380 cm⁻¹. quora.com The C-O-C stretching of the benzyl (B1604629) ether will likely be observed in the 1200-1250 cm⁻¹ region. Aromatic C-H stretching vibrations are anticipated just above 3000 cm⁻¹, while C=C stretching vibrations within the aromatic rings will appear in the 1450-1600 cm⁻¹ range.

Predicted IR Absorption Bands for this compound

Vibrational Mode Predicted Wavenumber (cm⁻¹) Expected Intensity
N-H Stretch (secondary amide) 3300 - 3500 Medium, Sharp
Aromatic C-H Stretch 3000 - 3100 Medium to Weak
C=O Stretch (secondary amide) 1640 - 1680 Strong
Aromatic C=C Stretch 1450 - 1600 Medium to Weak
Asymmetric NO₂ Stretch 1520 - 1560 Strong
Symmetric NO₂ Stretch 1340 - 1380 Strong

Note: The data in this table are predicted values based on characteristic functional group frequencies. Experimental conditions can influence the exact peak positions and intensities.

High-Resolution Mass Spectrometry (HRMS) is a powerful technique for determining the precise molecular weight of a compound and, from this, its elemental composition. The calculated exact mass of this compound (C₁₅H₁₄N₂O₄) is approximately 286.0954 g/mol . HRMS analysis would be expected to yield a molecular ion peak [M]⁺ or a protonated molecular ion peak [M+H]⁺ that corresponds closely to this calculated value, confirming the elemental formula.

The fragmentation pattern observed in the mass spectrum can also provide valuable structural information. Common fragmentation pathways for nitroaromatic compounds include the loss of NO₂ (46 Da) and NO (30 Da). nih.govacs.orgnih.gov The cleavage of the benzyl ether bond could lead to the formation of a benzyl cation (C₇H₇⁺, m/z 91) or a fragment corresponding to the remainder of the molecule. Amide fragmentation can also occur, leading to the loss of the N-methyl group or cleavage of the amide bond itself.

Predicted HRMS Data for this compound

Ion Formula Calculated m/z
[M]⁺ C₁₅H₁₄N₂O₄ 286.0954
[M+H]⁺ C₁₅H₁₅N₂O₄ 287.1032
[M-NO₂]⁺ C₁₅H₁₄N₂O₂ 240.1004

Note: The m/z values are calculated for the most abundant isotopes. The observed fragmentation pattern can vary depending on the ionization technique used.

X-ray Crystallography for Solid-State Molecular Architecture and Conformation

While a specific crystal structure for this compound is not publicly documented, X-ray crystallography remains the definitive method for determining the three-dimensional arrangement of atoms in the solid state. nih.govyoutube.comyoutube.com Analysis of crystal structures of analogous compounds, such as other nitrobenzamides, provides insight into the likely molecular packing and intermolecular interactions. nih.govresearchgate.net It is anticipated that the molecule would adopt a conformation that minimizes steric hindrance and maximizes favorable intermolecular interactions, such as hydrogen bonding involving the amide N-H group and the oxygen atoms of the nitro and carbonyl groups. The planarity of the benzamide (B126) moiety is a common feature in related structures.

Conformational Analysis and Stereochemical Features

The presence of flexible single bonds in this compound allows for various conformations. Understanding the preferred spatial arrangement of the benzyloxy and amide moieties is crucial for a complete structural description.

The amide bond itself is known to have a significant barrier to rotation, leading to planar cis and trans conformations. For secondary amides, the trans conformation is generally more stable. The relative orientation of the N-methyl group and the carbonyl oxygen will influence the local steric and electronic environment.

Pyramidalization Characteristics of the Amide Nitrogen Atom

A comprehensive analysis of the pyramidalization characteristics of the amide nitrogen atom in this compound cannot be provided at this time due to the absence of publicly available crystallographic data for this specific compound. Detailed research findings, including bond angles, dihedral angles, and other geometric parameters necessary to determine the degree of pyramidalization, are contingent on the experimental determination of the molecule's crystal structure.

The pyramidalization of an amide nitrogen refers to its deviation from a planar geometry. In an ideal, planar amide, the sum of the bond angles around the nitrogen atom is 360°, and the nitrogen atom exhibits sp² hybridization. However, various factors, including steric hindrance and electronic effects, can cause the nitrogen atom to adopt a more sp³-hybridized character, leading to a pyramidal geometry where the sum of the bond angles is less than 360°.

A quantitative assessment of this phenomenon for this compound would require access to a crystallographic information file (CIF) or a peer-reviewed publication reporting its single-crystal X-ray diffraction data. Such data would allow for the precise measurement of the bond angles involving the amide nitrogen (C-N-C and C-N-H/C) and the relevant dihedral angles, which collectively define the geometry and degree of non-planarity of the amide bond.

Without this foundational data, any discussion on the pyramidalization of the amide nitrogen in this compound would be purely speculative and would not meet the required standards of scientific accuracy for this article. Further research, specifically the successful crystallization and structural elucidation of this compound, is necessary to enable a detailed analysis of this particular structural feature.

Computational and Theoretical Investigations of 3 Benzyloxy N Methyl 4 Nitrobenzamide

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT), Semi-empirical Methods like PM3)

Quantum chemical calculations are powerful tools for predicting the molecular properties of compounds. Methods like Density Functional Theory (DFT) and semi-empirical methods such as PM3 are instrumental in elucidating electronic structures, vibrational frequencies, and energetic stabilities. DFT, in particular, is widely used for its balance of accuracy and computational cost in studying organic molecules.

The electronic structure of a molecule is fundamental to its chemical behavior. Frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's reactivity. The HOMO energy is related to the electron-donating ability of a molecule, while the LUMO energy corresponds to its electron-accepting ability. The energy gap between the HOMO and LUMO is a crucial parameter for determining molecular stability and reactivity.

For benzamide (B126) derivatives, the distribution and energies of these orbitals are influenced by the nature and position of substituents on the benzene (B151609) ring. For instance, in a study of N-alkyl nitrobenzamides, the presence of nitro groups was found to significantly influence the electronic properties. While specific HOMO-LUMO energy values for 3-(Benzyloxy)-N-methyl-4-nitrobenzamide are not published, analysis of related compounds suggests that the nitro group would act as a strong electron-withdrawing group, lowering both HOMO and LUMO energies. The benzyloxy group, being electron-donating, would have an opposing effect.

Table 1: Illustrative HOMO-LUMO Energies of Related Benzamide Derivatives (Note: These values are for illustrative purposes and are not of this compound)

CompoundHOMO (eV)LUMO (eV)Energy Gap (eV)
4-Nitro-N-1H-pyrazol-3-ylbenzamideData not availableData not availableData not available
N-alkyl nitrobenzamidesThe presence of a nitro group is noted to be fundamental to the mode of action, suggesting a significant impact on frontier orbitals. mdpi.com

Theoretical vibrational analysis, often performed using DFT, can predict the infrared (IR) and Raman spectra of a molecule. These predictions are invaluable for interpreting experimental spectra and assigning specific vibrational modes to functional groups within the molecule. For a molecule like this compound, key vibrational modes would include the C=O stretching of the amide, N-O stretching of the nitro group, C-N stretching of the amide, and various aromatic C-H and C-C vibrations. A study on 4-chloro-3-nitrobenzonitrile (B1361363) demonstrated the utility of quantum chemical calculations in assigning vibrational modes. researchgate.net The calculated frequencies are often scaled to better match experimental values.

Table 2: Predicted Vibrational Frequencies for Key Functional Groups in a Benzamide Structure (Note: These are general ranges and not specific to this compound)

Functional GroupVibrational ModeTypical Wavenumber (cm-1)
AmideC=O stretch1630-1695
NitroAsymmetric NO2 stretch1500-1570
NitroSymmetric NO2 stretch1300-1370
AmideC-N stretch1210-1335
AromaticC-H stretch3000-3100

The three-dimensional structure and conformational flexibility of a molecule are critical to its function. Computational methods can be used to explore the conformational energy landscape, identifying the most stable conformers and the energy barriers between them. For this compound, rotation around the C-N amide bond, the C-O ether bond, and the C-C bond connecting the phenyl ring to the amide group would be key conformational degrees of freedom. A study on a pyrazole (B372694) derivative of 4-nitro benzaldehyde (B42025) found rotational barriers between conformers to be in the range of 2.5-5.5 kcal/mol, stabilized by various hydrogen bonds. nih.gov Similar interactions would likely influence the conformational preferences of this compound.

Molecular Modeling and Dynamics Simulations

Molecular dynamics (MD) simulations provide insights into the time-dependent behavior of molecules, offering a dynamic picture of their interactions and conformational changes. nih.govacs.org While no specific MD simulations for this compound have been reported, studies on other benzamides highlight the utility of this technique. For example, MD simulations have been used to study the interaction of mercapto-benzamide inhibitors with the HIV nucleocapsid protein 7, elucidating their mechanism of action. nih.gov Such simulations could be employed to understand how this compound might interact with biological targets or behave in different solvent environments. These simulations can reveal details about binding modes, the stability of ligand-protein complexes, and the role of specific intermolecular interactions. nih.gov

In Silico Structure-Property Relationship Studies for Benzamide Derivatives

In silico studies are crucial for establishing relationships between the chemical structure of a compound and its properties, including biological activity and toxicity. For benzamide derivatives, these studies have been instrumental in designing new compounds with desired characteristics. mdpi.com

Theoretical methods can predict the reactivity of a molecule. The presence of a nitro group on the benzamide scaffold, as seen in various N-alkyl nitrobenzamides, is known to be crucial for their biological activity, often acting as a pre-reactive moiety that can be activated in a biological system. mdpi.comnih.gov For this compound, the electron-withdrawing nitro group would make the aromatic ring more susceptible to nucleophilic attack. The reactivity of the amide group itself could also be modulated by the electronic effects of the substituents. Computational studies can map out potential reaction pathways and calculate activation energies, providing a theoretical basis for understanding the chemical reactivity of the compound.

Design and Synthesis of Derivatives and Analogues of 3 Benzyloxy N Methyl 4 Nitrobenzamide

Modifications of the Benzyloxy Moiety

The benzyloxy group (a benzyl (B1604629) ether) offers two main avenues for synthetic modification: substitution on the benzyl ring or complete replacement of the group with other ether-linked moieties.

Introducing substituents onto the phenyl ring of the benzyloxy group is a common strategy to fine-tune electronic and steric properties. While direct examples on the 3-(Benzyloxy)-N-methyl-4-nitrobenzamide core are not extensively documented in the provided literature, the synthesis of related structures, such as benzyloxy chalcones, demonstrates the feasibility of this approach. In these syntheses, substituted benzyloxy benzaldehydes are reacted with various acetophenones. nih.gov This modular approach, involving the coupling of a substituted benzyl halide with a phenolic precursor, can be readily applied to the parent compound's synthesis. For instance, shifting a substituent on the benzyloxy ring from the para to the ortho position has been shown to significantly alter the biological activity profiles in related chalcone (B49325) series. nih.gov

Table 1: Representative Substituted Benzyloxy Analogues This table is illustrative, based on synthetic principles from related compounds.

Derivative NameModificationPotential Synthetic Precursor
3-(4-Chlorobenzyloxy)-N-methyl-4-nitrobenzamideChlorine at para-position of benzyl ring4-Chlorobenzyl bromide
3-(4-Methoxybenzyloxy)-N-methyl-4-nitrobenzamideMethoxy (B1213986) at para-position of benzyl ring4-Methoxybenzyl bromide
3-(2-Bromobenzyloxy)-N-methyl-4-nitrobenzamideBromine at ortho-position of benzyl ring2-Bromobenzyl bromide

A more significant modification involves the replacement of the entire benzyloxy group with smaller alkoxy groups or other aryloxy groups. This alters the molecule's size, lipophilicity, and conformational flexibility.

Alkoxy Substitution : An example of this is 3-Methoxy-N-methyl-4-nitrobenzamide , where the large benzyloxy group is replaced by a much smaller methoxy group. nih.gov This substitution removes the second aromatic ring entirely, which would be expected to increase water solubility and change how the molecule interacts with biological targets.

Aryloxy Substitution : The benzyloxy group can also be swapped for a phenoxymethyl (B101242) group. nih.gov While a study on the Wittig rearrangement of N-butylbenzamides noted this substitution, it also found the reaction was not compatible with the presence of a nitro group, highlighting a potential synthetic challenge for this class of compounds. nih.gov

Table 2: Analogues from Alkoxy and Aryloxy Substitution

Compound NameOriginal Group (at C3)Replacement GroupCAS Number
This compoundBenzyloxyN/ANot Available
3-Methoxy-N-methyl-4-nitrobenzamideBenzyloxyMethoxy878160-13-5 nih.gov

Variations at the Amide Nitrogen

The N-methyl amide functionality is a critical site for modification, allowing for changes in hydrogen bonding capacity, steric bulk, and electronic character.

Varying the alkyl substituent on the amide nitrogen can influence the molecule's conformation and interactions.

N-Alkylation : The methyl group can be replaced with longer or more complex alkyl chains. For example, 3-(Benzyloxy)-N-butylbenzamide was synthesized as part of a study on the Wittig rearrangement. nih.gov The synthesis involved reacting 3-(benzyloxy)benzoyl chloride with n-butylamine. nih.gov

N,N-Dialkylation : The introduction of a second alkyl group to form a tertiary amide is another key modification. The compound 3-benzyloxy-N,N-diethyl-4-methyl-2-nitro-benzamide demonstrates this, featuring two ethyl groups on the amide nitrogen. molbase.com The synthesis of such tertiary amides often involves the reaction of an acyl chloride with a secondary amine (e.g., diethylamine). General methods for the transformation of tertiary benzamides, such as direct alkylation using lithium diisopropylamide (LDA), have also been developed. nih.gov

Table 3: Examples of N-Alkylated and N,N-Dialkylated Derivatives

Compound NameAmide SubstitutionKey FeatureRelated CAS Number
3-(Benzyloxy)-N-butylbenzamideN-butylLonger alkyl chainNot Available nih.gov
3-benzyloxy-N,N-diethyl-4-methyl-2-nitro-benzamideN,N-diethylTertiary amide57270-55-0 molbase.com

Replacing the N-alkyl group with a heteroatom-containing substituent drastically alters the electronic nature of the amide bond. The introduction of electronegative atoms like oxygen or chlorine onto the amide nitrogen weakens the classical amide resonance. mdpi.com This leads to a more pyramidal geometry at the nitrogen atom and a longer, more labile N-C(O) bond. mdpi.com

This structural change can facilitate novel reactions, such as the HERON reaction, where the amide bond breaks to form acyl derivatives. mdpi.com A specific example of this class is 3-(Benzyloxy)-N-methoxy-N-methyl-4-nitrobenzamide , which incorporates an N-methoxy group. scbt.combldpharm.com Studies on related N-acyloxy-N-alkoxyamides and N,N-dialkoxyamides confirm that the nitrogen atom becomes distinctly pyramidal, deviating significantly from the usual sp2 hybridization. mdpi.com For a 4-nitrobenzamide (B147303) derivative specifically, the pyramidalization was found to be slightly less than in other benzamides, a phenomenon attributed to the electron-withdrawing nitro group increasing the positive charge at the carbonyl carbon. mdpi.com

Exploration of Biological Activities Non Clinical Research Focus and Mechanism of Action for 3 Benzyloxy N Methyl 4 Nitrobenzamide Analogues

In Vitro Enzyme Inhibition Studies

The ability of 3-(benzyloxy)-N-methyl-4-nitrobenzamide analogues to inhibit specific enzymes has been a key area of investigation, with notable findings in the inhibition of Poly(ADP-ribose) Polymerase (PARP) and Xanthine (B1682287) Oxidase (XO).

Poly(ADP-ribose) Polymerase (PARP) Inhibition

Poly(ADP-ribose) polymerase (PARP) is a family of enzymes crucial for DNA repair. The inhibition of PARP, particularly PARP-1, has emerged as a significant strategy in cancer therapy. Benzamide (B126) derivatives are a well-established class of PARP inhibitors. While specific studies on the 3-(benzyloxy) analogue are limited, research on related benzamide and thieno[2,3-c]isoquinolin-5(4H)-one derivatives provides insights into the potential of this chemical class. nih.gov These compounds typically act as competitive inhibitors, binding to the NAD+ binding site of the enzyme and preventing the synthesis of poly(ADP-ribose), a process essential for DNA single-strand break repair. Low concentrations of the PARP inhibitor 3-aminobenzamide (B1265367) (3ABA) have been observed to stimulate angiogenesis in vitro by modulating the expression of urokinase-type plasminogen activator and matrix metalloprotease 2. nih.gov

The general mechanism of PARP inhibition by benzamide-containing compounds involves mimicking the nicotinamide (B372718) portion of the NAD+ cofactor. The benzamide core fits into the nicotinamide-binding pocket of the PARP enzyme, leading to competitive inhibition. The potency and selectivity of these inhibitors are influenced by the substituents on the benzamide scaffold.

Xanthine Oxidase (XO) Inhibition

Xanthine oxidase (XO) is a key enzyme in purine (B94841) metabolism, catalyzing the oxidation of hypoxanthine (B114508) to xanthine and then to uric acid. Overproduction of uric acid can lead to hyperuricemia and gout. Research into inhibitors of XO has identified several promising compounds, including analogues of this compound.

A study focused on 4-(isopentyloxy)-3-nitrobenzamide derivatives, which are structurally very similar to the subject compound, revealed potent in vitro inhibitory activity against XO. nih.gov The optimized compound from this series, 4-isopentyloxy-N-(1H-pyrazol-3-yl)-3-nitrobenzamide, demonstrated an IC50 value of 0.13 μM. nih.gov Kinetic studies of similar compounds, such as 4-nitrocinnamic acid, have shown a reversible and noncompetitive mode of inhibition. nih.gov Molecular docking studies suggest that these inhibitors bind to the active site of XO, with the nitro group playing a crucial role in the interaction. nih.govnih.gov

Table 1: In Vitro Xanthine Oxidase Inhibitory Activity of Selected Nitrobenzamide Analogues

CompoundIC50 (μM)Type of Inhibition
4-isopentyloxy-N-(1H-pyrazol-3-yl)-3-nitrobenzamide0.13 nih.govNot specified
4-nitrocinnamic acid23.02 nih.govNoncompetitive nih.gov
Allopurinol (Reference)2.84 herbmedpharmacol.comCompetitive herbmedpharmacol.com

This table presents a selection of data from studies on nitro-containing compounds and their inhibitory effects on xanthine oxidase.

Antimicrobial Activity Evaluation (In Vitro Antibacterial and Antifungal Properties)

Analogues of this compound have been evaluated for their ability to inhibit the growth of various pathogenic bacteria and fungi. The presence of the nitro group and the benzamide core appears to be important for this activity.

Studies on N-benzamide derivatives have demonstrated their potential as antimicrobial agents. For instance, certain synthesized benzamide compounds have shown good activity against both Gram-positive and Gram-negative bacteria. The mechanism of action for many antimicrobial nitro-compounds involves the reduction of the nitro group within the microbial cell to form reactive nitroso and superoxide (B77818) species. These reactive intermediates can then covalently bind to and damage cellular macromolecules like DNA, leading to cell death.

Arylamide foldamers, which share the amide linkage, have been shown to disrupt the bacterial cell membrane, leading to increased permeability and subsequent cell death. nih.gov

Antiparasitic Activity Screening (e.g., Trypanosoma brucei Inhibitors)

Nitro-containing compounds have a history of use as anti-parasitic agents. Analogues of this compound have been investigated for their potential to inhibit the growth of parasites such as Trypanosoma brucei, the causative agent of African trypanosomiasis.

Research on pyridyl benzamides has identified compounds with potent activity against T. brucei. nih.gov One of the most active compounds in a studied series had an IC50 of 0.045 μM against the human pathogenic strain Trypanosoma brucei rhodesiense. nih.gov The mechanism of action for some nitro-based antiparasitic drugs involves the enzymatic reduction of the nitro group within the parasite, leading to the formation of cytotoxic metabolites. For example, benznidazole (B1666585) and other imidazole (B134444) derivatives are known to inhibit the NADH fumarate (B1241708) reductase in T. cruzi and T. brucei. nih.gov

Investigation of Smooth Muscle Relaxing Action

The potential for benzamide derivatives to act as smooth muscle relaxants has been explored, although specific data on this compound analogues is limited. The relaxation of smooth muscle is a complex process involving various signaling pathways and ion channels.

Studies on nitrovasodilators have shown that they can potentiate the relaxing effects of other agents, such as isoprenaline, on vascular smooth muscle. nih.gov This effect is often mediated by an increase in cyclic GMP levels. While not directly studying benzamides, this research highlights a potential mechanism for nitro-containing compounds. Some substituted benzamides have been investigated as blockers of I(Ks) potassium channels, which are involved in the repolarization of the cardiac action potential, suggesting a potential role in modulating muscle contractility. nih.gov

Elucidation of Molecular Mechanisms via Target Identification and Biochemical Pathway Modulation

Understanding the molecular targets and the biochemical pathways modulated by this compound analogues is crucial for elucidating their mechanism of action.

For antimicrobial benzamides, a key mechanism involves the disruption of the bacterial cell membrane. nih.gov Transcriptional profiling of bacteria treated with arylamides revealed the induction of genes related to membrane and oxidative stress. nih.gov In the context of anticancer activity, certain benzamide derivatives have been found to covalently modify β-tubulin, a critical component of the cytoskeleton, thereby disrupting cell division. acs.org

The mechanism for many nitroaromatic compounds, particularly in antimicrobial and antiparasitic contexts, involves bioreductive activation. The nitro group is reduced by cellular reductases to form reactive nitrogen species that can damage DNA and other macromolecules. This selective activation in anaerobic or microaerophilic environments, such as those found in some bacteria and parasites, can contribute to their selective toxicity.

In-Depth Analysis of this compound Analogues in Non-Clinical Research

A detailed exploration of the biological activities and mechanisms of action of this compound analogues has been a subject of scientific inquiry. This article delves into the non-clinical research aspects, with a specific focus on the computational analysis of how these molecules interact with biological targets.

While extensive research exists on a wide array of benzamide derivatives, publicly available studies detailing the specific ligand-target interactions and molecular docking of this compound and its direct analogues are limited. The following sections are based on research conducted on structurally related nitrobenzamide compounds, providing insights into the potential interaction mechanisms that could be extrapolated to the titular compound and its family.

Analogues of this compound are of interest in non-clinical research due to the diverse biological activities exhibited by the broader class of nitrobenzamide compounds. These activities often stem from their ability to interact with various biological macromolecules, thereby modulating their function. The benzyloxy and nitro functional groups, along with the substituted amide, are key features that can influence the pharmacokinetic and pharmacodynamic properties of these molecules.

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in understanding the molecular basis of a ligand's activity and in the rational design of new compounds.

In the absence of specific molecular docking data for this compound, we can examine studies on other nitro-substituted benzamide derivatives to infer potential binding modes. For instance, research on a series of nitro-substituted benzamide derivatives as anti-inflammatory agents has provided valuable insights into their interaction with inducible nitric oxide synthase (iNOS). nih.gov

Key Findings from a Study on Nitro-Substituted Benzamide Derivatives and iNOS:

A study on various nitro-substituted benzamides identified two compounds, designated as compound 5 and compound 6, which demonstrated significant inhibitory capacity on NO production. nih.gov Molecular docking simulations were performed to elucidate the binding mechanism of these compounds with the iNOS enzyme.

The docking analysis suggested that these compounds fit into the active site of iNOS, forming key interactions with the surrounding amino acid residues. The nitro groups were found to play a crucial role in the binding affinity. nih.gov

Interactive Data Table: Docking Results of Representative Nitro-Substituted Benzamides with iNOS

CompoundPredicted Binding Affinity (kcal/mol)Key Interacting Residues (Hypothetical)
Compound 5-8.5Arg195, Tyr341, Trp366
Compound 6-8.2Arg195, Gln257, Met368

Note: The binding affinities and interacting residues are based on representative data for analogous compounds and are for illustrative purposes. Specific values for this compound analogues would require dedicated computational studies.

The benzyloxy group present in this compound would be expected to occupy a hydrophobic pocket within a target protein, potentially forming pi-pi stacking or hydrophobic interactions with aromatic residues like tryptophan, tyrosine, or phenylalanine. The nitro group, being a strong electron-withdrawing group, could participate in hydrogen bonding or electrostatic interactions. The N-methylbenzamide core provides a rigid scaffold and potential hydrogen bond donors and acceptors.

Further research involving the synthesis and computational analysis of this compound and its analogues is necessary to precisely determine their biological targets and elucidate the specific ligand-target interactions that govern their activity.

Applications in Advanced Organic Synthesis and Materials Science

Utilization as a Synthetic Intermediate for Complex Organic Molecules

The true value of 3-(Benzyloxy)-N-methyl-4-nitrobenzamide in organic synthesis lies in the chemical reactivity of its functional groups, which can be selectively transformed to build intricate molecular frameworks. The nitro group, in particular, serves as a latent amino group, which is fundamental for creating a variety of nitrogenous compounds.

Nitrogen-containing heterocycles are ubiquitous structural motifs in pharmaceuticals, agrochemicals, and materials science. openmedicinalchemistryjournal.comcymitquimica.com this compound is a valuable starting material for synthesizing important classes of these heterocycles, such as benzimidazoles and triazoles, primarily through transformations involving its nitro group.

Benzimidazoles: The synthesis of a benzimidazole (B57391) core typically involves the condensation of an ortho-phenylenediamine (a benzene (B151609) ring with two adjacent amino groups) with a carboxylic acid or its derivatives. nih.govnih.gov The structure of this compound is primed for this conversion. A plausible synthetic pathway involves the reduction of the nitro group to an amine. This transformation creates a 4-amino-3-benzyloxy-N-methylbenzamide intermediate. Subsequent chemical steps would be required to convert the benzyloxy group into a second amino group, or alternatively, a related starting material like 4-(methylamino)-3-nitrobenzoic acid could undergo nitro reduction to form a diamine, which then readily cyclizes to form the benzimidazole ring system upon reaction with an appropriate coupling partner. google.com

Triazoles: The 1,2,3-triazole ring is another crucial heterocycle, often synthesized via a 1,3-dipolar cycloaddition reaction between an azide (B81097) and an alkyne, a cornerstone of "click chemistry". nih.govnih.gov The nitro group of this compound can be readily reduced to an amine, which can then be converted into an azide functional group (–N₃) through diazotization followed by substitution with an azide source like sodium azide. google.com This resulting azide-functionalized benzamide (B126) can then undergo a copper-catalyzed or metal-free cycloaddition with a terminal alkyne to regioselectively produce highly substituted 1,4-disubstituted-1,2,3-triazoles. nih.govnih.gov

Table 1: Synthetic Pathway to Heterocyclic Derivatives

Target HeterocycleKey Intermediate from this compoundSubsequent Reaction Type
Benzimidazole 4-Amino-3-hydroxy-N-methylbenzamide derivativeIntramolecular or intermolecular condensation
1,2,3-Triazole 3-(Benzyloxy)-4-azido-N-methylbenzamide1,3-Dipolar cycloaddition with an alkyne

Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single operation to form a product that incorporates substantial portions of all starting materials. The utility of this compound in MCRs would again hinge on the transformation of its nitro group.

Upon reduction to 3-benzyloxy-4-amino-N-methylbenzamide, the resulting aniline (B41778) derivative can serve as the amine component in a variety of well-known MCRs. For instance, it could participate in the Ugi or Passerini reactions, which are powerful tools for generating molecular diversity and complex scaffolds from simple precursors. Recently, novel three-component reactions have been developed for the metal-free synthesis of 1,2,3-triazoles, utilizing an amine, an aldehyde, and a diazomethane (B1218177) equivalent, showcasing a potential pathway for incorporating the structural motif of our title compound into a triazole product via an MCR. researchgate.net

Potential in Functional Materials Design (e.g., Coordination with Metallic Ions)

The field of materials science increasingly relies on organic molecules designed for specific functions, such as acting as ligands for metal ions to form coordination polymers or metal-organic frameworks (MOFs). While this compound itself possesses potential coordination sites through the oxygen atoms of its amide carbonyl and nitro groups, its true potential is realized through its heterocyclic derivatives.

Heterocycles like triazoles and benzimidazoles are excellent ligands for a wide range of metal ions due to the presence of sp²-hybridized nitrogen atoms. doi.org For example, N-phenyl-N′-(3-triazolyl)thiourea has been shown to coordinate with cobalt(II), nickel(II), and copper(II) ions through its triazole nitrogen and thiourea (B124793) sulfur atoms, forming stable complexes. doi.org By using this compound as a starting block to synthesize analogous triazole- or benzimidazole-functionalized benzamides, new ligands can be created. These ligands, featuring the bulky and electronically-tunable substituted benzamide backbone, could coordinate with various metal ions to self-assemble into materials with interesting photophysical, catalytic, or porous properties. The specific nature of the N-methylbenzamide moiety could influence the steric and electronic environment of the resulting metal complex, allowing for fine-tuning of the final material's characteristics.

Future Research Directions and Emerging Challenges for Benzamide Based Compounds

Development of Sustainable and Green Chemistry Approaches for Synthesis

The pharmaceutical industry is increasingly embracing green chemistry principles to minimize its environmental footprint. The synthesis of complex benzamides, such as 3-(Benzyloxy)-N-methyl-4-nitrobenzamide, traditionally relies on methods that can be resource-intensive and generate significant waste. nih.govazom.com Future research is focused on developing more sustainable and eco-friendly synthetic routes.

Key areas of development include:

Solvent-Free and Alternative Solvent Systems: A significant push is being made to move away from hazardous and volatile organic compounds (VOCs). nih.govnih.gov Research has demonstrated the feasibility of solvent-free reactions for the synthesis of benzamide (B126) analogs, which not only reduces environmental impact but can also simplify product isolation. nih.govnih.gov The exploration of greener solvents, such as deep eutectic solvents (DESs) and cyclopentyl methyl ether (CPME), is also a promising avenue. researchgate.netresearchgate.net DESs, in particular, are gaining attention as environmentally responsible reaction media. researchgate.net

Catalytic Innovations: The development of novel catalytic systems is at the forefront of green benzamide synthesis. Boric acid has emerged as a simple, inexpensive, and effective catalyst for the direct amidation of carboxylic acids and amines. nih.govmdpi.com This method offers high yields and avoids the need for stoichiometric activating agents. mdpi.com Furthermore, transition metal catalysts, including those based on copper and manganese, are being investigated for their ability to promote efficient amide bond formation under milder conditions. google.com The use of recyclable heterogeneous catalysts, such as copper-based metal-organic frameworks (MOFs), presents an opportunity for more sustainable industrial-scale production. google.com

Enzymatic and Electrochemical Synthesis: Biocatalysis, utilizing enzymes like Candida antarctica lipase (B570770) B (CALB), offers a highly selective and environmentally benign method for amide bond formation. researchgate.net This enzymatic approach can produce pure amides with excellent yields without the need for extensive purification. researchgate.net Electrosynthesis is another emerging green technique that provides a sustainable route to amides by leveraging electrochemical conditions, thus avoiding traditional reagents. nih.gov

The following table summarizes various green synthesis approaches for benzamides:

Synthesis ApproachKey FeaturesRepresentative ExamplesCitations
Solvent-Free Synthesis Reduces or eliminates the use of hazardous solvents, simplifies workup.Direct reaction of acids and urea (B33335) with boric acid catalyst. nih.gov
Green Solvents Utilizes environmentally benign solvents like water, DESs, or CPME.Synthesis in deep eutectic solvents (DESs). researchgate.net
Catalysis Employs catalysts to improve efficiency and reduce waste.Boric acid-catalyzed amidation, Copper-MOF catalyzed oxidative amidation. nih.govmdpi.comgoogle.com
Enzymatic Synthesis Uses enzymes for high selectivity and mild reaction conditions.Candida antarctica lipase B (CALB) catalyzed amidation. researchgate.net
Electrosynthesis Employs electricity to drive the reaction, avoiding chemical reagents.Electrochemical amide preparation. nih.gov

Advanced Computational Design for Novel Analogues with Desired Properties

Computational chemistry has become an indispensable tool in modern drug discovery, enabling the rational design of novel benzamide analogues with optimized properties. nih.govgoogle.com For a molecule like this compound, computational methods can predict its biological activity, pharmacokinetic properties, and potential off-target effects, thereby guiding synthetic efforts towards more promising candidates.

Key computational techniques being applied to benzamide-based compounds include:

Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a receptor, providing insights into binding affinity and mode of action. researchgate.netnih.govyoutube.com Molecular docking studies have been successfully used to identify potential benzamide-based inhibitors for various targets, including enzymes implicated in malaria and cancer. azom.comresearchgate.net For instance, docking studies on nitro-substituted benzamide derivatives have helped to elucidate their binding to inducible nitric oxide synthase (iNOS), correlating with their anti-inflammatory activity. nih.gov

Quantitative Structure-Activity Relationship (QSAR): QSAR models establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. researchgate.netnih.govslideshare.netacs.org These models can predict the activity of unsynthesized compounds, thereby prioritizing the synthesis of the most promising analogues. google.comnih.gov 3D-QSAR models, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), have been particularly useful in designing novel benzamide-based inhibitors. nih.gov

In Silico ADME/Tox Prediction: Computational tools can predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties, as well as the potential toxicity of novel compounds. This early-stage assessment helps to identify and eliminate candidates with unfavorable pharmacokinetic profiles or potential safety liabilities, saving significant time and resources.

The table below illustrates the application of various computational methods in the design of benzamide analogues:

Computational MethodApplication in Benzamide DesignExampleCitations
Molecular Docking Predicts binding modes and affinities to biological targets.Identifying benzamide derivatives as inhibitors of Rho-associated kinase-1 (ROCK1). nih.govnih.gov
QSAR Establishes relationships between chemical structure and biological activity to predict the potency of new analogues.Developing QSAR models for substituted benzamides to predict their antimicrobial activity. researchgate.netslideshare.net
Pharmacophore Modeling Identifies the essential 3D arrangement of functional groups required for biological activity.Creating pharmacophore models for N-methyl-4-(4-pyrazolidinyl) benzamides as ROCK1 inhibitors. nih.gov
Molecular Dynamics (MD) Simulations Simulates the dynamic behavior of the ligand-receptor complex to assess binding stability.Evaluating the stability of virtually screened benzamide derivatives in the binding pocket of ROCK1. nih.gov

Broadening the Scope of Biological Target Exploration through Scaffold Diversification

The benzamide core is considered a "privileged scaffold" in medicinal chemistry, meaning it can be modified to interact with a wide range of biological targets. researchgate.netnih.govnih.gov Diversification of the benzamide scaffold is a key strategy for exploring new biological space and identifying novel therapeutic agents.

Strategies for scaffold diversification include:

Combinatorial Chemistry and Library Synthesis: The synthesis of large libraries of benzamide derivatives with diverse substituents allows for high-throughput screening against a variety of biological targets. nih.gov This approach can rapidly identify hit compounds for further optimization.

Bioisosteric Replacement: This strategy involves replacing a functional group in a molecule with another group that has similar physical or chemical properties, with the aim of improving potency, selectivity, or pharmacokinetic properties. nih.govazom.comresearchgate.net For example, the amide bond in a benzamide can be replaced with bioisosteres such as triazoles, oxadiazoles, or thioamides to modulate its properties. nih.govazom.comresearchgate.net

Scaffold Hopping: This involves replacing the core benzamide scaffold with a different chemical scaffold that maintains a similar three-dimensional arrangement of key functional groups. This can lead to the discovery of novel chemotypes with improved properties.

Fusion with Other Privileged Scaffolds: Combining the benzamide scaffold with other privileged structures, such as benzimidazole (B57391), can lead to the development of hybrid molecules with unique biological activities. researchgate.netnih.gov The benzimidazole ring system is known for its broad pharmacological profile, and its incorporation into benzamide structures can expand their therapeutic potential. researchgate.netnih.gov

The following table provides examples of how benzamide scaffold diversification can lead to the exploration of new biological targets:

Diversification StrategyDescriptionExample ApplicationCitations
Bioisosteric Replacement Replacing the amide group with other functional groups to modulate properties.Replacement of the amide in nematicidal benzamides with thioamides and selenoamides to probe structure-activity relationships. researchgate.net
Scaffold Fusion Combining the benzamide scaffold with other privileged structures.Design of benzoxazole-benzamide conjugates as potential anti-proliferative agents. mdpi.com
Linker Modification Altering the linker between the benzamide and another part of the molecule.Modifying the linker in benzamide derivatives targeting the FtsZ protein to improve antimicrobial activity. slideshare.net
Privileged Scaffold Approach Utilizing the benzamide core as a starting point for developing ligands for various receptors.Development of benzamide derivatives as multi-target compounds for Alzheimer's disease. youtube.com

Addressing Synthetic Yield and Purity Challenges in Complex Benzamide Preparations

The synthesis of complex benzamides, particularly those with multiple functional groups like this compound, can present significant challenges in terms of achieving high yields and purity. azom.com Addressing these challenges is crucial for the efficient and cost-effective production of these compounds for research and potential commercialization.

Common challenges and strategies to overcome them include:

Side Reactions: The presence of multiple reactive sites in a molecule can lead to the formation of unwanted byproducts, reducing the yield of the desired product. Careful optimization of reaction conditions, such as temperature, solvent, and the choice of coupling agents, is essential to minimize side reactions. nih.govresearchgate.net For example, in the synthesis of benzamides from carboxylic acids and amines, the formation of byproducts can be a significant issue. google.com

Purification Difficulties: The separation of the desired benzamide from starting materials, reagents, and byproducts can be challenging, especially on a large scale. nih.gov The development of efficient purification methods, such as crystallization and chromatography, is critical. nih.gov In some cases, the physical properties of the product, such as high polarity, can make isolation from aqueous phases difficult. nih.gov

Low Yields: Achieving high yields is a primary goal in chemical synthesis to ensure process efficiency and cost-effectiveness. azom.com Low yields can result from incomplete reactions, side reactions, or product loss during workup and purification. azom.comyoutube.com Reaction optimization, including the use of appropriate catalysts and reaction conditions, is key to maximizing yield. researchgate.netresearchgate.net

Stereocontrol: For chiral benzamides, controlling the stereochemistry during synthesis is a major challenge. The development of stereoselective synthetic methods, such as asymmetric catalysis, is crucial for obtaining the desired enantiomer in high purity. nih.gov

The table below outlines some of the common synthetic challenges in complex benzamide preparations and potential solutions:

ChallengeDescriptionPotential SolutionsCitations
Side Reactions Formation of unwanted byproducts due to multiple reactive sites.Optimization of reaction conditions (temperature, solvent, reagents); use of protective groups. nih.govresearchgate.net
Purification Difficulty in separating the desired product from impurities.Development of robust crystallization and chromatographic methods; use of scavenger resins. nih.govnih.gov
Low Yield Inefficient conversion of starting materials to the final product.Reaction optimization; use of efficient coupling agents and catalysts; minimizing product loss during workup. azom.comresearchgate.netyoutube.com
Stereocontrol Achieving the desired stereoisomer for chiral benzamides.Use of chiral auxiliaries, asymmetric catalysis, and stereoselective reagents. nih.gov

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.